N-(4-chlorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide
Overview
Description
1,2,4-Triazole derivatives are a class of heterocyclic compounds containing nitrogen atoms. They are one of the most important active pharmaceutical scaffolds. These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
Molecular Structure Analysis
The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives often involve substitution reactions between substituted benzyl bromides and 1H-1,2,4-triazoles .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For example, the yield, melting point, and IR spectrum of 1-(4-chlorophenyl)-3,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one were reported .
Scientific Research Applications
- Triazoles are well-known for their antifungal properties. Compounds like fluconazole, itraconazole, and voriconazole belong to this class and are used to treat both superficial and invasive fungal infections .
- Non-steroidal aromatase inhibitors, such as anastrozole, letrozole, and vorozole, play a crucial role in treating estrogen-dependent breast cancer .
Antifungal Activity
Aromatase Inhibition
Anticancer Potential
Antimicrobial Properties
Anticonvulsant Activity
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been found to interact with various biological targets, such as enzymes involved in critical biochemical pathways .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can lead to changes in the function of these targets . This interaction can result in the inhibition or activation of the target, leading to downstream effects.
Pharmacokinetics
It is known that the 1,2,4-triazole ring in similar compounds can improve pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (adme), by forming hydrogen bonds with different targets .
Result of Action
Given the broad range of biological activities associated with 1,2,4-triazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular levels .
Safety and Hazards
properties
IUPAC Name |
N-(4-chlorophenyl)-3-nitro-4-(1,2,4-triazol-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5O3/c16-11-2-4-12(5-3-11)19-15(22)10-1-6-13(14(7-10)21(23)24)20-9-17-8-18-20/h1-9H,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNQVAVDFGJSMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)N3C=NC=N3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501180773 | |
Record name | N-(4-Chlorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501180773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide | |
CAS RN |
338407-86-6 | |
Record name | N-(4-Chlorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338407-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Chlorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501180773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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